Fmoc-Met-OH-d3
Description
L-Methionine-D3-N-Fmoc (S-methyl-D3) (CAS 502692-58-2) is a stable isotope-labeled derivative of methionine, featuring deuterium substitution at the S-methyl group and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₀H₁₈D₃SNO₄, with a molecular weight of 374.47 . The compound is synthesized with 98 atom% deuterium enrichment and ≥97% chemical purity, making it suitable for precise applications in NMR spectroscopy, metabolic pathway tracing, and peptide synthesis .
The Fmoc group enhances its utility in solid-phase peptide synthesis (SPPS) by protecting the amino group during sequential coupling reactions. Its deuterated methyl group allows for tracking methyl transfer processes in metabolic studies, such as methylation reactions in cancer research or drug metabolism .
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-CAGSJYCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Methionine-D3-N-fmoc (S-methyl-D3) is a deuterated derivative of the essential amino acid methionine, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential applications in therapeutics and biochemical studies. This article will explore its biological activity, highlighting key research findings, case studies, and data tables.
Overview of L-Methionine-D3-N-fmoc (S-methyl-D3)
- Chemical Structure : L-Methionine-D3-N-fmoc (S-methyl-D3) is characterized by the presence of deuterium isotopes, which can influence its metabolic pathways and biological interactions.
- Molecular Formula : CDHN OS
- Molecular Weight : 374.4685 g/mol
- CAS Number : 73488-65-0
Biological Functions of Methionine
Methionine is integral to numerous biological functions, including:
- Protein Synthesis : It serves as the initiator amino acid in protein synthesis.
- Methylation Reactions : Methionine is a precursor to S-adenosylmethionine (SAM), a critical methyl donor in various methylation reactions that regulate gene expression and protein function.
- Antioxidant Activity : The redox cycle between methionine and methionine sulfoxide provides cellular protection against oxidative stress, which is linked to diseases such as cancer and neurodegeneration .
1. Chemoproteomic Profiling
A study highlighted the role of methionine in cellular interactome profiling using a copper(I)-nitrene platform. This approach demonstrated that methionine's unique reactivity allows for selective modifications, which can be exploited for studying protein interactions and post-translational modifications .
2. Cytotoxicity and Therapeutic Potential
Research on D- and N-methyl amino acids, including L-Methionine-D3-N-fmoc, indicated their potential in modulating therapeutic properties against pathogens. In vitro assays showed varying cytotoxic effects based on concentration, suggesting that modifications can enhance or reduce biological activity .
3. Methylation Dynamics
Another study focused on lysine methylation dynamics in response to DNA damage, emphasizing how methylation patterns can significantly influence cellular responses. This underscores the importance of methionine derivatives in understanding epigenetic regulation .
Table 1: Comparison of Biological Activities
| Compound | Role in Biology | Key Findings |
|---|---|---|
| L-Methionine | Protein synthesis, methylation | Essential for initiating protein synthesis |
| L-Methionine-D3-N-fmoc (S-methyl-D3) | Antioxidant, therapeutic potential | Modulates cytotoxicity; involved in chemoproteomics |
| S-Adenosylmethionine (SAM) | Methyl donor | Critical for gene regulation through methylation |
Table 2: Cytotoxicity Assay Results
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 400 | 10 |
| 200 | 30 |
| 100 | 50 |
| 50 | 70 |
| 25 | 90 |
Chemical Reactions Analysis
Peptide Bond Formation
L-Methionine-D3-N-fmoc (S-methyl-D3) participates in solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies . The Fmoc group protects the α-amino group during iterative coupling cycles, while the deuterated methyl-sulfur side chain remains inert under standard conditions.
Reaction Conditions :
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Activation Reagents : HBTU/HOBt or DIC/Oxyma in DMF.
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Coupling Time : 30–60 minutes at room temperature.
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Yield : >95% coupling efficiency reported for methionine-containing peptides.
Mechanism :
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Activation of the carboxyl group forms an O-acylisourea intermediate.
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Nucleophilic attack by the amine group of the incoming amino acid results in peptide bond formation.
Fmoc Deprotection
The Fmoc group is selectively removed under mild basic conditions, enabling sequential peptide elongation.
Reagents :
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20% piperidine in DMF (v/v).
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Time : 2 × 5-minute treatments.
Key Observations :
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No racemization detected at the α-carbon during deprotection.
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Deuterium retention >99% in the S-methyl group post-deprotection.
Chemoselective Ligation
The thioether side chain enables site-specific modifications, such as alkylation or oxidation , for functionalizing peptides or proteins.
Example Reaction :
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Oxidation to Methionine Sulfoxide :
Isotope Tracking in Metabolic Pathways
The deuterated methyl group facilitates non-radioactive tracing in transmethylation reactions.
Key Findings :
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Methyl Donor Role : Participates in S-adenosylmethionine (SAM) synthesis, transferring deuterated methyl groups to DNA, proteins, and lipids.
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NMR Applications : Enhanced signal resolution in -NMR due to deuterium’s reduced spin interference .
Stability Under Acidic Conditions
The compound’s stability is critical for acid-mediated cleavage from resin in SPPS.
Conditions :
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Reagent : 95% TFA with scavengers (e.g., TIPS, H₂O).
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Time : 2–4 hours at 25°C.
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Outcome : Full cleavage with >90% recovery of deuterated methionine .
Synthetic Challenges and Solutions
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Deuterium Loss : Minimized by avoiding prolonged exposure to strong acids/bases.
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Side Reactions : Thioether oxidation controlled using mild oxidants (e.g., diluted H₂O₂).
L-Methionine-D3-N-fmoc (S-methyl-D3) exemplifies the synergy of isotopic labeling and protective group chemistry, enabling advancements in peptide engineering and metabolic research. Its well-characterized reactivity and stability make it indispensable for high-precision biochemical applications.
Comparison with Similar Compounds
Research Findings
- Metabolic Studies : S-methyl-D3-labeled methionine demonstrated impaired HDL maturation in a 2015 study, where deuterium tracing revealed reduced methionine sulfoxide formation in diseased sera .
- Peptide Labeling : A 2025 study highlighted L-Methionine-D3-N-Fmoc’s role in synthesizing deuterated peptides for NMR-based protein dynamics analysis, achieving <0.5 ppm measurement error .
Preparation Methods
Synthetic Route Overview
The preparation of L-Methionine-D3-N-fmoc (S-methyl-D3) typically follows a multi-step synthetic pathway involving:
- Introduction of the deuterated methyl group (S-methyl-D3)
- Protection of the amino group with the Fmoc group
- Purification and characterization to ensure isotopic and chemical purity
Introduction of the Deuterated S-methyl Group
The key step in the synthesis is the incorporation of three deuterium atoms into the sulfur-bound methyl group of methionine. This is achieved by:
- Starting Material: Homocysteine or a suitable methionine precursor lacking the methyl group on sulfur.
- Reagent: Methyl-d3 iodide (CD₃I), a deuterated methylating agent.
- Reaction Conditions: The methylation is performed under alkaline conditions, typically in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate nucleophilic substitution of the thiol group on homocysteine by CD₃I.
This reaction introduces the S-methyl-D3 group with high isotopic enrichment (>98 atom% deuterium) due to the use of fully deuterated methyl iodide.
Fmoc Protection of the Amino Group
Following the successful incorporation of the deuterated methyl group, the amino group of the methionine derivative is protected using the Fmoc group to enable its use in solid-phase peptide synthesis (SPPS):
- Reagent: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
- Solvent: Anhydrous DMF.
- Base: Triethylamine or another suitable organic base to neutralize HCl generated during the reaction.
- Reaction Conditions: The reaction is typically carried out at room temperature under inert atmosphere to avoid moisture and proton exchange.
The Fmoc group selectively protects the α-amino group without affecting the deuterated methyl side chain, preserving isotopic labeling.
Purification and Characterization
After synthesis, purification is essential to remove unreacted starting materials, non-deuterated byproducts, and impurities:
- Purification Methods: Reverse-phase high-performance liquid chromatography (HPLC) or silica gel chromatography.
- Characterization Techniques:
- Mass Spectrometry (MS): Confirms molecular weight and isotopic incorporation by detecting the +3 Da mass shift corresponding to three deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows the absence of the S-methyl proton signal (~2.1 ppm), confirming deuterium substitution.
- Isotopic Ratio Analysis: Liquid chromatography-tandem MS (LC-MS/MS) with selected reaction monitoring (SRM) quantifies isotopic purity.
- Purity Achieved: Typically ≥97% chemical purity and ≥98 atom% deuterium enrichment.
Reaction Conditions and Efficiency
The synthesis is optimized to maximize yield and isotopic retention:
| Step | Reagents/Conditions | Time/Temperature | Yield/Notes |
|---|---|---|---|
| S-methyl-D3 introduction | Homocysteine + CD₃I, alkaline, anhydrous DMF | Room temperature, 1–4 h | High isotopic incorporation (>98% D) |
| Fmoc protection | Fmoc-Cl, triethylamine, anhydrous DMF | Room temperature, 1–2 h | >95% coupling efficiency, no racemization |
| Purification | Reverse-phase HPLC or silica gel chromatography | N/A | ≥97% chemical purity |
| Characterization | MS, ^1H NMR, LC-MS/MS | N/A | Confirm isotopic and chemical purity |
Special Considerations in Preparation
- Avoidance of Proton Exchange: Use of anhydrous and aprotic solvents is critical to prevent H/D exchange that would reduce deuterium labeling.
- Storage Conditions: The compound should be stored at –20°C under inert atmosphere (argon or nitrogen) to maintain isotopic integrity.
- Fmoc Deprotection: During peptide synthesis, the Fmoc group is removed under mild basic conditions (20% piperidine in DMF) without loss of deuterium in the S-methyl group (>99% retention).
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Homocysteine or methionine precursor |
| Deuterated Methylating Agent | Methyl-d3 iodide (CD₃I) |
| Amino Protection Group | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Solvents | Anhydrous DMF, DMSO |
| Base for Fmoc Protection | Triethylamine |
| Purification Techniques | Reverse-phase HPLC, silica gel chromatography |
| Isotopic Purity | ≥98 atom% deuterium |
| Chemical Purity | ≥97% |
| Storage Conditions | –20°C, inert atmosphere |
Research Findings and Practical Implications
- The high isotopic purity and chemical stability of L-Methionine-D3-N-fmoc (S-methyl-D3) make it invaluable for tracing methylation pathways in metabolic studies.
- The Fmoc protection allows its seamless incorporation into peptides via SPPS without racemization or isotopic loss.
- Analytical methods confirm that deuterium is retained throughout synthetic and deprotection steps, ensuring reliability in downstream applications.
- Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and isotopic retention.
This comprehensive synthesis approach ensures that L-Methionine-D3-N-fmoc (S-methyl-D3) is produced with the quality and isotopic fidelity required for advanced biochemical research and peptide synthesis applications.
Q & A
What are the recommended synthetic routes for preparing L-Methionine-D3-N-Fmoc (S-methyl-D3) with high isotopic purity? (Basic)
Deuterated methionine derivatives like L-Methionine-D3-N-Fmoc are typically synthesized via isotopic exchange or custom deuteration during precursor synthesis. For the S-methyl-D3 group, methyl-d3 iodide (CD₃I) can react with homocysteine derivatives under alkaline conditions to introduce deuterium at the sulfur-bound methyl group . Subsequent Fmoc protection of the amino group is achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dimethylformamide (DMF) with a base like triethylamine . Purification via reversed-phase HPLC or silica gel chromatography ensures removal of non-deuterated byproducts. Isotopic purity (>98% D) should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
How can researchers validate deuteration efficiency in L-Methionine-D3-N-Fmoc (S-methyl-D3)? (Basic)
Deuteration efficiency is quantified using:
- High-resolution mass spectrometry (HR-MS): Observe the mass shift corresponding to three deuterium atoms (Δm/z = +3.02) in the molecular ion peak .
- ¹H NMR: Absence of the S-methyl proton signal (~δ 2.1 ppm) confirms deuterium incorporation .
- Isotopic ratio analysis: Liquid chromatography-tandem MS (LC-MS/MS) with selected reaction monitoring (SRM) compares deuterated and non-deuterated species .
For robust validation, cross-reference data from multiple techniques to address potential artifacts (e.g., residual solvents affecting NMR) .
What experimental precautions are critical for handling L-Methionine-D3-N-Fmoc (S-methyl-D3) to prevent degradation? (Basic)
- Storage: Store at –20°C under inert gas (argon or nitrogen) to minimize deuterium loss via proton exchange .
- Solvent selection: Avoid protic solvents (e.g., water, methanol) during synthesis or analysis to reduce H/D exchange. Use deuterated solvents (e.g., DMSO-d6) for NMR .
- Light and humidity control: Protect from UV light and moisture using amber vials and desiccants .
How can researchers resolve discrepancies in deuterium retention during peptide synthesis? (Advanced)
Discrepancies in deuterium levels may arise from:
- Incomplete deuteration during synthesis: Re-optimize reaction time, temperature, and CD₃I stoichiometry .
- H/D exchange during SPPS: Use low-acid cleavage cocktails (e.g., TFA with triisopropylsilane) and minimize exposure to acidic/basic conditions .
- Analytical artifacts: Validate MS results with ²H NMR or isotope ratio infrared spectroscopy (IRIS) to distinguish true deuteration from matrix effects .
What strategies enhance coupling efficiency of L-Methionine-D3-N-Fmoc (S-methyl-D3) in solid-phase peptide synthesis (SPPS)? (Advanced)
- Coupling agents: Use carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) to minimize racemization .
- Solvent optimization: Anhydrous DMF or dichloromethane (DCM) improves reagent solubility and reaction kinetics.
- Temperature control: Conduct couplings at 0–4°C to reduce epimerization risks while maintaining reactivity .
- Real-time monitoring: Employ Kaiser or chloranil tests to confirm complete coupling before proceeding .
How does isotopic enrichment of L-Methionine-D3-N-Fmoc (S-methyl-D3) impact metabolic tracing studies? (Advanced)
In metabolic studies, deuterated methionine tracks methyl group transfer in pathways like transmethylation or polyamine synthesis. Key considerations include:
- Tracer specificity: Ensure the D3 label is retained in downstream metabolites (e.g., S-adenosylmethionine) by using LC-MS/MS with multiple reaction monitoring (MRM) .
- Dynamic range correction: Normalize isotopic enrichment against natural abundance using software tools (e.g., IsoCor) to account for background signals .
- Cell permeability: Verify intracellular uptake via comparative assays with non-deuterated controls, adjusting delivery methods (e.g., electroporation) if needed .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
